molecular formula C6H5N3O B1500489 2-Hydroxy-2-(pyrimidin-5-YL)acetonitrile

2-Hydroxy-2-(pyrimidin-5-YL)acetonitrile

Cat. No.: B1500489
M. Wt: 135.12 g/mol
InChI Key: VPBOBWNUNZTGPY-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(pyrimidin-5-yl)acetonitrile is a heterocyclic nitrile derivative featuring a pyrimidine ring substituted at the 5-position with a hydroxyacetonitrile moiety. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. For instance, 2-{[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile is prepared by treating 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) with LDA in THF at −78°C, followed by sequential reactions with sulfur and 2-bromoacetonitrile, yielding 76% . This method highlights the importance of low-temperature lithiation for stabilizing reactive intermediates in pyrimidine functionalization.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

2-hydroxy-2-pyrimidin-5-ylacetonitrile

InChI

InChI=1S/C6H5N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4,6,10H

InChI Key

VPBOBWNUNZTGPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of 2-Hydroxy-2-(pyrimidin-5-yl)acetonitrile with its analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Melting Point (°C) IR (cm⁻¹) Synthesis Yield (%)
This compound (Target) C₆H₅N₃O Pyrimidin-5-yl, hydroxyl −OH, −CN Not reported Not available Not available
2-(2-Chloropyrimidin-4-yl)acetonitrile C₆H₄ClN₃ Chloro (4-position), pyrimidine −Cl, −CN Not reported Not reported
2-{[4-Chloro-6-(ethylsulfanyl)-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile C₉H₁₁ClN₃S₃ Chloro, ethylsulfanyl, methylsulfanyl −S−, −Cl, −CN 106–108 2246, 1514 76
2-(5-Methylpyridin-2-yl)acetonitrile C₈H₈N₂ Methylpyridin-2-yl −CH₃, −CN Not reported Not available Not reported
Key Observations:
  • Substituent Position and Reactivity : The position of substituents on the heterocycle (e.g., pyrimidin-5-yl vs. pyridin-2-yl) significantly impacts reactivity. Pyrimidine derivatives often undergo nucleophilic substitution at electron-deficient positions (e.g., chloro-substituted sites) , whereas pyridine analogs (e.g., 2-(5-Methylpyridin-2-yl)acetonitrile) may exhibit distinct electronic profiles due to aromatic nitrogen positioning .
  • For example, sulfanyl groups in compound contribute to higher molecular weight (C₉H₁₁ClN₃S₃) and distinct IR absorption at 2246 cm⁻¹ (C≡N stretch) .

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